molecular formula C20H21N3O3 B4392362 N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B4392362
M. Wt: 351.4 g/mol
InChI Key: ITWHMRPUQWNLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, commonly known as PBOX-15, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PBOX-15 is a small molecule that belongs to the family of benzamides and has a molecular weight of 365.44 g/mol.

Mechanism of Action

The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PBOX-15 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. PBOX-15 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Additionally, PBOX-15 has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
PBOX-15 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PBOX-15 has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In Alzheimer's disease models, PBOX-15 has been shown to reduce beta-amyloid plaque accumulation and improve cognitive function. In Parkinson's disease models, PBOX-15 has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.

Advantages and Limitations for Lab Experiments

PBOX-15 has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. PBOX-15 is also stable under physiological conditions, making it suitable for in vivo studies. However, PBOX-15 has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, PBOX-15 has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on PBOX-15. One area of research is the development of more potent and selective derivatives of PBOX-15 that can be used for therapeutic applications. Another area of research is the investigation of the mechanism of action of PBOX-15, which can provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of PBOX-15 in preclinical and clinical trials.

Scientific Research Applications

PBOX-15 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PBOX-15 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, PBOX-15 has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, PBOX-15 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Properties

IUPAC Name

3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(2)23(20(24)16-10-7-11-17(12-16)25-3)13-18-21-19(22-26-18)15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWHMRPUQWNLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.